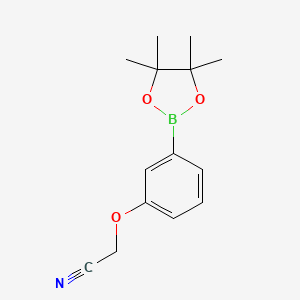
CID 16218960
Overview
Description
CID 16218960, also known as Adenosine 5′-diphosphate, periodate oxidized sodium salt, is a chemical compound with the molecular formula C10H13N5NaO10P2 and a molecular weight of 448.18 g/mol.
Chemical Reactions Analysis
CID 16218960 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include periodate for oxidation and reducing agents such as sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with periodate results in the formation of the periodate oxidized sodium salt, while reduction with sodium borohydride can lead to the formation of reduced derivatives.
Scientific Research Applications
CID 16218960 has a wide range of scientific research applications. In chemistry, it is used as a reagent for studying oxidation-reduction reactions and as a precursor for synthesizing other compounds. In biology, it is utilized in enzymatic studies and as a substrate for various biochemical assays. In medicine, this compound is investigated for its potential therapeutic applications, including its role in modulating cellular processes and signaling pathways. Additionally, it has industrial applications in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of CID 16218960 involves its interaction with specific molecular targets and pathways. As an oxidized derivative of adenosine diphosphate, it can modulate enzymatic activities and cellular signaling processes. The compound’s effects are mediated through its interaction with enzymes and receptors involved in nucleotide metabolism and signaling pathways. These interactions can influence various cellular functions, including energy metabolism, signal transduction, and gene expression .
Comparison with Similar Compounds
CID 16218960 can be compared with other similar compounds, such as adenosine diphosphate (ADP) and its derivatives While ADP is a naturally occurring nucleotide involved in cellular energy metabolism, this compound is a chemically modified derivative with unique propertiesSimilar compounds include other oxidized nucleotides and nucleotide analogs used in biochemical and pharmaceutical research .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields Its unique chemical properties and reactivity make it valuable for research in chemistry, biology, medicine, and industry
Properties
InChI |
InChI=1S/C10H13N5O10P2.Na/c11-9-8-10(13-4-12-9)15(5-14-8)7(2-17)24-6(1-16)3-23-27(21,22)25-26(18,19)20;/h1-2,4-7H,3H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);/t6-,7+;/m0./s1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQAEEYTGARSBZ-UOERWJHTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C(C=O)OC(COP(=O)(O)OP(=O)(O)O)C=O)N.[Na] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@@H](C=O)O[C@H](COP(=O)(O)OP(=O)(O)O)C=O)N.[Na] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5NaO10P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585073 | |
| Record name | PUBCHEM_16218960 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71997-39-2 | |
| Record name | PUBCHEM_16218960 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![8-Chloropyrido[3,4-b]pyrazine](/img/structure/B1602321.png)






![7,14,25,32-Tetraphenylundecacyclo[21.13.2.22,5.03,19.04,16.06,15.08,13.020,37.024,33.026,31.034,38]tetraconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,37,39-icosaene](/img/structure/B1602332.png)


